1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-24-21(29-25-15)17-8-9-20(23-13-17)26-11-4-6-18(14-26)22(28)27-12-10-16-5-2-3-7-19(16)27/h2-3,5,7-9,13,18H,4,6,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHJEXDIAZKHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the pyridine derivative: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of the oxadiazole and pyridine rings: This step involves the formation of a bond between the oxadiazole and pyridine rings, typically through a nucleophilic substitution reaction.
Formation of the piperidine ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling with the indole ring: The final step involves the formation of a bond between the piperidine and indole rings, which can be achieved through various coupling reactions, such as the Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses .
Chemical Reactions Analysis
Types of Reactions
1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the compound .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its potential anti-infective and anticancer properties.
Biological Studies: The compound can be used as a tool in biological studies to investigate the mechanisms of action of various biological pathways.
Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules.
Material Science: The compound’s unique structure may also make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . Further research is needed to fully elucidate the compound’s mechanism of action and its molecular targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Discontinued Compounds and Lessons Learned
- 1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid () was discontinued, possibly due to poor bioavailability or off-target effects.
- Piperidine-4-amine derivatives () faced similar discontinuation, highlighting challenges in balancing potency and pharmacokinetics for oxadiazole-containing scaffolds .
Biological Activity
The compound 1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.37 g/mol. The structure features a dihydroindole core linked to a piperidine moiety and an oxadiazole-pyridine substituent, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including:
- Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit cancer cell proliferation. The presence of the oxadiazole ring enhances interactions with biological targets involved in cancer pathways.
- Antimicrobial Effects : Compounds similar to the one have shown significant antibacterial and antifungal properties. For instance, oxadiazole derivatives have been effective against various pathogens including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Some studies highlight the anti-inflammatory potential of oxadiazole compounds, suggesting they may inhibit key inflammatory pathways .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Target Interaction : The compound likely interacts with specific proteins or enzymes involved in cell signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as topoisomerases and kinases, which are critical in cancer cell proliferation and survival.
Anticancer Studies
A study evaluated several oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 22 |
| Compound C | A549 (Lung) | 18 |
Antimicrobial Activity
In vitro studies demonstrated that related oxadiazole compounds showed significant antimicrobial activity against Staphylococcus aureus with MIC values as low as 500 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| S. aureus | 500 |
| E. coli | 1000 |
| C. freundii | 2000 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis typically involves multi-step reactions, including coupling of the pyridine-oxadiazole moiety to the piperidine ring, followed by indole functionalization. Microwave-assisted synthesis (e.g., using methanol/water mixtures and trifluoroacetic acid as a catalyst) can enhance reaction efficiency and yield . Optimize reaction time and temperature using design-of-experiment (DoE) approaches, monitoring intermediates via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How should researchers validate the compound's structural integrity after synthesis?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR (to confirm coupling constants and chemical shifts of the piperidine, oxadiazole, and indole groups) and IR spectroscopy (to verify carbonyl stretches at ~1720 cm⁻¹ and aromatic C-H bends). Compare spectral data with structurally similar compounds (e.g., piperidine-linked indole derivatives) . High-resolution mass spectrometry (HRMS) is critical for confirming molecular ion peaks .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile. UV detection at 254 nm is optimal for aromatic systems. For trace analysis, LC-MS/MS with electrospray ionization (ESI) provides higher sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting patterns) may arise from conformational flexibility or tautomerism. Use variable-temperature NMR to probe dynamic processes. Computational tools (e.g., DFT calculations for predicting chemical shifts) can validate assignments . Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Synthesize analogues by modifying the oxadiazole methyl group or indole substituents. Assess biological activity (e.g., enzyme inhibition) using dose-response assays. Correlate electronic effects (Hammett σ values) or steric parameters (Taft indices) with activity trends. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like kinase domains .
Q. How can researchers address low solubility or stability in biological assays?
- Methodological Answer : Solubility can be improved via co-solvents (DMSO ≤1%) or formulation with cyclodextrins. For stability, conduct pH-dependent degradation studies (pH 1–9) and identify degradation products via LC-MS. Protect light-sensitive groups (e.g., oxadiazole) by storing samples in amber vials .
Data Contradiction and Reproducibility
Q. What steps should be taken if synthetic yields vary significantly between batches?
- Methodological Answer : Trace impurities (e.g., residual catalysts) may inhibit reactions. Use HPLC-MS to identify byproducts. Standardize reagent quality (e.g., anhydrous solvents, fresh catalysts) and reaction setup (e.g., inert atmosphere). Reproduce conditions from literature protocols (e.g., microwave power settings ) and document deviations meticulously.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
